Cas no 172649-40-0 ((S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile)
172649-40-0 structure
Product Name:(S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile
CAS-nummer:172649-40-0
MF:C17H13F3N2O
MW:318.293134450912
CID:111532
PubChem ID:9818432
Update Time:2025-04-18
(S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile
- ZD0947
- 3-[(4S)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl]benzonitrile
- 3-[(4S)-5-oxo-2-(trifluoromethyl)-4,6,7,8-tetrahydro-1H-quinolin-4-yl]benzonitrile
- Benzonitrile,3-[(4S)-1,4,5,6,7,8-hexahydro-5-oxo-2-(trifluoromethyl)-4-quinolinyl]-
- 3-[(4S)-1,4,5,6,7,8-Hexahydro-5-oxo-2-(trifluoromethyl)-4-quinolinyl]-benzonitrile
- 3-[(4 S)5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl] benzonitrile
- AZD-0947
- 6J3ZRL30TZ
- 3-[(4s)-5-oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl] benzonitrile
- CHEMBL491091
- ZD 0947
- 172649-40-0
- SCHEMBL4256362
- RUVMMEREJMHLOS-LBPRGKRZSA-N
- AZD 0947
- UNII-6J3ZRL30TZ
- AKOS022181153
- ZD0947, >=98% (HPLC)
- AZD0947
- ZD-0947
- Benzonitrile, 3-(1,4,5,6,7,8-hexahydro-5-oxo-2-(trifluoromethyl)-4-quinolinyl)-, (S)-
- DTXSID20431296
-
- MDL: MFCD00944017
- Inchi: 1S/C17H13F3N2O/c18-17(19,20)15-8-12(11-4-1-3-10(7-11)9-21)16-13(22-15)5-2-6-14(16)23/h1,3-4,7-8,12,22H,2,5-6H2/t12-/m0/s1
- InChI-sleutel: RUVMMEREJMHLOS-LBPRGKRZSA-N
- LACHT: FC(C1=C[C@@H](C2C=CC=C(C#N)C=2)C2C(CCCC=2N1)=O)(F)F
Berekende eigenschappen
- Exacte massa: 318.09809
- Monoisotopische massa: 318.09799753g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 1
- Complexiteit: 624
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: 8
- XLogP3: 3.1
- Topologisch pooloppervlak: 52.9Ų
Experimentele eigenschappen
- Dichtheid: 1.365
- Kookpunt: 420.402°C at 760 mmHg
- Vlampunt: 208.052°C
- Brekindex: 1.573
- PSA: 52.89
- Optische activiteit: [α]/D -625 to -575°, c = 0.5 in methanol
(S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- Opslagvoorwaarde:2-8°C
(S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile Gerelateerde literatuur
-
Md. Musawwer Khan,Sarfaraz Khan,Saigal,Safia Iqbal RSC Adv. 2016 6 42045
172649-40-0 ((S)-3-(5-Oxo-2-(trifluoromethyl)-1,4,5,6,7,8-hexahydroquinolin-4-yl)benzonitrile) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Aanbevolen leveranciers
上海帛亦医药科技有限公司
Goudlid
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Goudlid
CN Leverancier
Reagentie
Yunnanjiuzhen
Goudlid
CN Leverancier
Bulk